molecular formula C8H3F3N2OS B8030266 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone CAS No. 1951440-13-3

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B8030266
CAS No.: 1951440-13-3
M. Wt: 232.18 g/mol
InChI Key: YUXRGQMSHQNBME-UHFFFAOYSA-N
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Description

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone typically involves the reaction of benzo[c][1,2,5]thiadiazole with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{Benzo[c][1,2,5]thiadiazole} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to penetrate biological membranes and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,2,2-trifluoroethanone can be compared with other benzo[c][1,2,5]thiadiazole derivatives, such as:

    Benzo[c][1,2,5]thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have aryl groups at the 4 and 7 positions, which can significantly alter their electronic and photophysical properties.

    Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester: Contains a boronic acid group, making it useful for Suzuki coupling reactions.

The unique presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, providing it with enhanced stability and biological activity.

Properties

IUPAC Name

1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2OS/c9-8(10,11)7(14)4-1-2-5-6(3-4)13-15-12-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXRGQMSHQNBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195238
Record name Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951440-13-3
Record name Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951440-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,1,3-benzothiadiazol-5-yl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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